Cas no 2137492-64-7 (Benzeneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-difluoro-, chloromethyl ester)
![Benzeneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-difluoro-, chloromethyl ester structure](https://fr.kuujia.com/scimg/cas/2137492-64-7x500.png)
2137492-64-7 structure
Nom du produit:Benzeneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-difluoro-, chloromethyl ester
Numéro CAS:2137492-64-7
Le MF:C14H16ClF2NO4
Mégawatts:335.73095035553
CID:5256845
Benzeneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-difluoro-, chloromethyl ester Propriétés chimiques et physiques
Nom et identifiant
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- chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetate
- Chloromethyl 2-(2,6-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- Benzeneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-difluoro-, chloromethyl ester
-
- Piscine à noyau: 1S/C14H16ClF2NO4/c1-14(2,3)22-13(20)18-11(12(19)21-7-15)10-8(16)5-4-6-9(10)17/h4-6,11H,7H2,1-3H3,(H,18,20)
- La clé Inchi: GGYJEKJUGCVBIF-UHFFFAOYSA-N
- Sourire: ClCOC(C(C1C(=CC=CC=1F)F)NC(=O)OC(C)(C)C)=O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 7
- Complexité: 393
- Le xlogp3: 3.4
- Surface topologique des pôles: 64.599
Benzeneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-difluoro-, chloromethyl ester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-386727-1.0g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetate |
2137492-64-7 | 95.0% | 1.0g |
$1086.0 | 2025-03-16 | |
Enamine | EN300-386727-0.25g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetate |
2137492-64-7 | 95.0% | 0.25g |
$999.0 | 2025-03-16 | |
Enamine | EN300-386727-0.5g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetate |
2137492-64-7 | 95.0% | 0.5g |
$1043.0 | 2025-03-16 | |
Enamine | EN300-386727-2.5g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetate |
2137492-64-7 | 95.0% | 2.5g |
$2127.0 | 2025-03-16 | |
Enamine | EN300-386727-10.0g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetate |
2137492-64-7 | 95.0% | 10.0g |
$4667.0 | 2025-03-16 | |
Enamine | EN300-386727-0.05g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetate |
2137492-64-7 | 95.0% | 0.05g |
$912.0 | 2025-03-16 | |
Enamine | EN300-386727-0.1g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetate |
2137492-64-7 | 95.0% | 0.1g |
$956.0 | 2025-03-16 | |
Enamine | EN300-386727-5.0g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetate |
2137492-64-7 | 95.0% | 5.0g |
$3147.0 | 2025-03-16 |
Benzeneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-difluoro-, chloromethyl ester Littérature connexe
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1. Back matter
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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